molecular formula C12H17NO B1395058 3-(2,3,5-Trimethylphenoxy)azetidine CAS No. 1220028-56-7

3-(2,3,5-Trimethylphenoxy)azetidine

Cat. No. B1395058
CAS RN: 1220028-56-7
M. Wt: 191.27 g/mol
InChI Key: PZAPESQYMFEQMN-UHFFFAOYSA-N
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Description

3-(2,3,5-Trimethylphenoxy)azetidine, also known as TPAZ, is a heterocyclic organic compound consisting of nitrogen and carbon atoms arranged in a ring structure. It’s a unique chemical with a molecular weight of 191.27 g/mol .


Molecular Structure Analysis

The molecular formula of 3-(2,3,5-Trimethylphenoxy)azetidine is C12H17NO . It’s a heterocyclic compound, meaning it contains a ring structure composed of more than one type of atom, in this case, carbon and nitrogen.


Chemical Reactions Analysis

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines . A visible-light-mediated intermolecular aza Paternò–Büchi reaction that utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates, has been reported .

Scientific Research Applications

1. Antitumor Agents

3-Phenoxy-1,4-diarylazetidin-2-ones, a series that includes variants of 3-(2,3,5-Trimethylphenoxy)azetidine, have shown potent antiproliferative properties. They have been studied for their effectiveness in combating breast cancer cells and disrupting microtubular structures, leading to apoptosis. These compounds also interact with the colchicine-binding site on β-tubulin, indicating their potential as antitumor agents (Greene et al., 2016).

2. Drug Synthesis and Reactivity

Azetidines like 3-(2,3,5-Trimethylphenoxy)azetidine are valued for their role in drug discovery due to their ability to access unique chemical spaces. They are used in catalytic processes and as substrates for the synthesis of functionalized azetidines. Their synthetic chemistry is significant in the context of peptidomimetic and nucleic acid chemistry (Mehra et al., 2017).

3. Synthesis of Polyhydroxylated Iminosugars

Polyhydroxylated azetidine iminosugars derived from azetidine, such as 3-(2,3,5-Trimethylphenoxy)azetidine, have been synthesized for their potential inhibitory activity against various enzymes, including amyloglucosidase. This application is particularly relevant in the context of enzyme inhibition and potential therapeutic applications (Lawande et al., 2015).

4. Antitumor Properties

Thiourea compounds bearing 3-(4-methoxyphenyl)azetidine moiety have been investigated for their antitumor properties. These compounds have shown significant potency against various human cancer cell lines, highlighting the relevance of azetidine derivatives like 3-(2,3,5-Trimethylphenoxy)azetidine in cancer research (Parmar et al., 2021).

5. Novel Antimalarial Inhibitors

Research into azetidines has led to the discovery of novel antimalarial agents. Bicyclic azetidines have been identified as inhibitors of phenylalanyl-tRNA synthetase, a new target in antimalarial research. These compounds have been shown to be effective across various stages of the malaria parasite's lifecycle, demonstrating the versatility of azetidine-based compounds in medicinal chemistry (Kato et al., 2016).

properties

IUPAC Name

3-(2,3,5-trimethylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-8-4-9(2)10(3)12(5-8)14-11-6-13-7-11/h4-5,11,13H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAPESQYMFEQMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC2CNC2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801294800
Record name 3-(2,3,5-Trimethylphenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3,5-Trimethylphenoxy)azetidine

CAS RN

1220028-56-7
Record name 3-(2,3,5-Trimethylphenoxy)azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220028-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,3,5-Trimethylphenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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